N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide is a complex organic compound with significant applications in various scientific fields. This compound features a triazine ring substituted with bis(4-methylphenyl)amino groups and an alaninamide moiety substituted with a 3-chloro-4-methylphenyl group. Its unique structure imparts specific chemical properties and reactivity, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide typically involves multi-step organic reactionsThe final step involves the coupling of the triazine derivative with 3-chloro-4-methylphenylalaninamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- **N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide
- **2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile
- **4,4’,4’'-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine
Uniqueness
This compound stands out due to its specific substitution pattern on the triazine ring and the presence of both chloro and methyl groups on the alaninamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C27H28ClN7O |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chloro-4-methylphenyl)propanamide |
InChI |
InChI=1S/C27H28ClN7O/c1-16-5-10-20(11-6-16)31-26-33-25(34-27(35-26)32-21-12-7-17(2)8-13-21)29-19(4)24(36)30-22-14-9-18(3)23(28)15-22/h5-15,19H,1-4H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
UQMSOQCBHGFFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC(=C(C=C3)C)Cl)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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